molecular formula C13H17NO5S B2719912 ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866041-08-9

ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B2719912
CAS RN: 866041-08-9
M. Wt: 299.34
InChI Key: JDDJVVMBZGZBEZ-UHFFFAOYSA-N
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Description

The compound is a benzoxazine derivative with an ethylsulfonyl group and an ethyl ester group. Benzoxazines are a type of heterocyclic compound that have been studied for their potential uses in polymer chemistry . The sulfonyl group is a functional group that is found primarily in sulfones .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .

Scientific Research Applications

Serine Proteinase Inhibition

Research has highlighted the use of ethylsulfonyl benzoxazine derivatives as serine proteinase inhibitors. For instance, a study involving FOY, a related compound, examined its inhibitory effect on thrombin and factor Xa, showcasing its anticoagulant effects and potential therapeutic applications in blood coagulation disorders (H. Ohno, G. Kōsaki, J. Kambayashi, S. Imaoka, F. Hirata, 1980).

Antibacterial Activity

Ethyl 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, through the interaction with methyl esters of acylpyruvic acids, have shown antibacterial activity. This application is crucial for developing new antibacterial agents, highlighting the compound's role in medicinal chemistry (V. L. Gein, N. A. Rassudikhina, É. Voronina, 2006).

Organic Synthesis and Material Science

The compound and its derivatives serve as key intermediates in organic synthesis. For example, the synthesis of ethyl 6‐aryl‐4‐oxo‐4,6‐dihydro‐1(12)(13)H‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates highlights its utility in constructing complex heterocyclic structures, which are valuable in drug discovery and material science (A. Dolzhenko, W. Chui, A. Dolzhenko, 2006).

Antioxidant and Enzyme Inhibition

Compounds related to ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate have also been investigated for their antioxidant capacity and enzyme inhibition properties. Sulfonyl hydrazones, for instance, displayed significant antioxidant activity and potential as enzyme inhibitors, which is essential for therapeutic applications in diseases caused by oxidative stress and enzymatic dysregulation (Nurcan Karaman, E. E. Oruç-Emre, Y. Sıcak, Berna Çatıkkaş, A. Karaküçük-Iyidoğan, M. Öztürk, 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the possible mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, toxic, or corrosive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a new material or drug, further studies might focus on optimizing its synthesis, studying its properties in more detail, or testing its performance in relevant applications .

properties

IUPAC Name

ethyl 6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-3-18-13(15)12-8-14-10-7-9(20(16,17)4-2)5-6-11(10)19-12/h5-7,12,14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDJVVMBZGZBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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